Fmoc-Lys(Mmt)-OH

Descripción general

Descripción

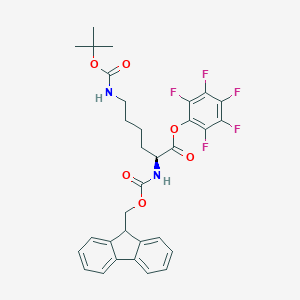

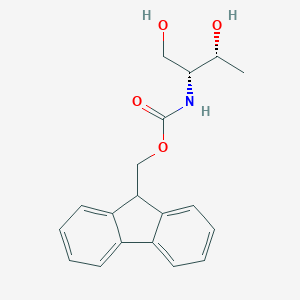

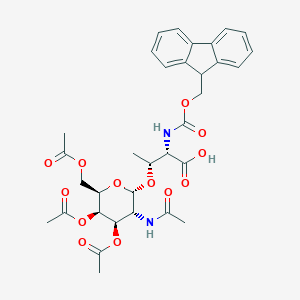

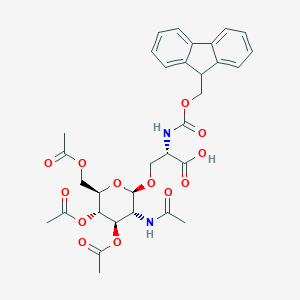

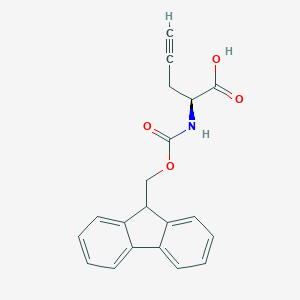

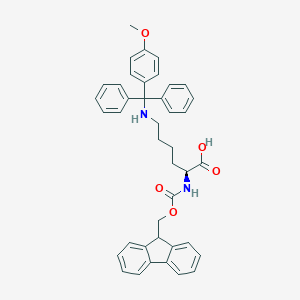

“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((4-Methoxyphenyl)diphenylmethyl)amino)hexanoic acid” is a compound with the CAS Number: 159857-60-0. It has a molecular formula of C41H40N2O5 and a molecular weight of 640.77 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C41H40N2O5/c1-47-32-25-23-31(24-26-32)41(29-14-4-2-5-15-29,30-16-6-3-7-17-30)42-27-13-12-22-38(39(44)45)43-40(46)48-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m0/s1 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place, sealed in dry conditions, and kept at 2-8°C .Aplicaciones Científicas De Investigación

Fmoc-Lys(Mmt)-OH: , también conocido como ácido (S)-2-((((9H-Fluoren-9-il)metoxí)carbonil)amino)-6-(((4-Metoxifenil)difenilmetil)amino)hexanoico o ácido (2S)-2-(9H-fluoren-9-ilmetoxícarbonilamino)-6-[[(4-metoxifenil)-difenilmetil]amino]hexanoico, es un compuesto utilizado en la síntesis de péptidos. A continuación, se presentan algunas aplicaciones únicas de este compuesto en la investigación científica:

Hidrogeles basados en péptidos

This compound se puede utilizar en la formación de hidrogeles basados en péptidos (PHG), que son materiales biocompatibles adecuados para diversas aplicaciones biológicas, biomédicas y biotecnológicas. Estos incluyen sistemas de administración de fármacos y herramientas de diagnóstico para la imagenología .

Cultivo celular

Las propiedades del compuesto facilitan el cultivo celular, proporcionando un entorno bioinspirado propicio para el crecimiento y la proliferación celular .

Bio-moldeado

This compound puede estar involucrado en procesos de bio-moldeado, donde ayuda a crear estructuras que imitan sistemas biológicos para fines de investigación y desarrollo .

Aplicaciones ópticas

Las propiedades ópticas de los aminoácidos modificados con Fmoc se pueden aprovechar para aplicaciones que requieren características específicas de absorción o emisión de luz .

Administración de fármacos

La estructura del compuesto permite el desarrollo de mecanismos de administración de fármacos dirigidos, lo que puede mejorar la eficacia y la seguridad de las intervenciones terapéuticas .

Propiedades catalíticas

This compound puede exhibir propiedades catalíticas, que se pueden utilizar en diversas reacciones y procesos químicos dentro de entornos de investigación .

Aplicaciones terapéuticas

Debido a su biocompatibilidad y versatilidad funcional, este compuesto puede encontrar uso en aplicaciones terapéuticas, posiblemente como parte de los regímenes de tratamiento para ciertas afecciones .

Propiedades antibióticas

La investigación sobre los aminoácidos modificados con Fmoc ha indicado posibles propiedades antibióticas, que podrían conducir a nuevas vías para combatir las infecciones bacterianas .

Estas aplicaciones demuestran la versatilidad e importancia de this compound en la investigación científica, ofreciendo numerosas posibilidades para la innovación y el descubrimiento en múltiples campos.

MDPI - Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic <svg class="icon" height="16" p-id="1735" t="1709264788668" version="

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that this compound is used in the synthesis of peptides . Therefore, its targets would likely be the amino acid sequences in proteins where it is incorporated during peptide synthesis.

Mode of Action

Fmoc-Lys(Mmt)-OH is utilized in the Fmoc/tBu solid-phase peptide synthesis . The Fmoc group provides protection for the amino group during peptide bond formation, preventing unwanted side reactions. After the peptide bond is formed, the Fmoc group can be selectively removed, allowing for the next amino acid to be added .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound plays a crucial role in the formation of peptide bonds, which are essential for the creation of proteins . These proteins can then participate in a variety of biochemical pathways, depending on their specific structure and function.

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides. By protecting the amino group during peptide bond formation, it allows for the creation of complex peptide sequences . This can result in the production of functional proteins with a wide range of biological activities.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can impact the efficiency of peptide bond formation . Additionally, the presence of other compounds in the reaction mixture can also affect the action of this compound.

Análisis Bioquímico

Biochemical Properties

The role of Fmoc-Lys(Mmt)-OH in biochemical reactions primarily involves the synthesis of peptides . The Fmoc group protects the amino group of the lysine residue during the synthesis process, allowing for the controlled addition of other amino acids to form a peptide chain . The exact enzymes, proteins, and other biomolecules that this compound interacts with can vary depending on the specific peptide being synthesized .

Cellular Effects

The effects of this compound on cells and cellular processes are largely related to its role in peptide synthesis . As peptides play crucial roles in various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism, the synthesis of specific peptides using this compound can influence these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role in the formation of peptide bonds . The Fmoc group protects the amino group of the lysine residue, allowing it to selectively react with the carboxyl group of another amino acid to form a peptide bond . This process can be repeated to form long chains of amino acids, or peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation . This compound is stable at room temperature and has a long shelf-life . During the peptide synthesis process, the Fmoc group is removed, or deprotected, to allow the amino group of the lysine residue to react with another amino acid .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role in peptide synthesis . During this process, this compound is incorporated into a growing peptide chain, and the Fmoc group is subsequently removed . The specific enzymes or cofactors that this compound interacts with can vary depending on the specific peptide being synthesized .

Subcellular Localization

The subcellular localization of this compound is likely to depend on the specific context of its use. In the context of peptide synthesis, this compound would be expected to localize to the site of peptide synthesis within the cell .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H40N2O5/c1-47-32-25-23-31(24-26-32)41(29-14-4-2-5-15-29,30-16-6-3-7-17-30)42-27-13-12-22-38(39(44)45)43-40(46)48-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYHQVFFQRDJSN-LHEWISCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H40N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465311 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methoxyphenyl)(diphenyl)methyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159857-60-0 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methoxyphenyl)(diphenyl)methyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is Fmoc-Lys(Mmt)-OH frequently used in peptide synthesis?

A1: this compound plays a crucial role in solid-phase peptide synthesis as a protected form of the amino acid lysine. The Fmoc group serves as a temporary protecting group for the α-amino function, while the Mmt group selectively protects the ε-amino group of lysine. This selective protection strategy allows for controlled and sequential addition of amino acids during peptide chain elongation. []

Q2: The research mentions a "highly efficient method" for synthesizing this compound. Can you elaborate on what makes this method noteworthy?

A2: While the provided abstracts don't delve into the specifics of the synthesis method, it's plausible that the efficiency relates to improved yield, reduced reaction steps, or milder reaction conditions compared to existing methods. This efficiency is particularly important in peptide synthesis, where multiple steps are involved, and high yields are crucial for obtaining the desired product in sufficient quantities. Further investigation into the full research article on this synthesis method would provide more specific details on its advantages.

Q3: How does the use of this compound in synthesizing a modified insulin derivative, as described in the research, potentially impact its properties?

A3: The research paper focuses on synthesizing a modified human insulin derivative with enhanced stability and prolonged action. [] While this compound is used as a building block in this process, the abstract doesn't explicitly link its use to the desired properties of the final insulin derivative. The strategic placement of lysine within the peptide sequence, facilitated by this compound, might contribute to the formation of specific structural motifs or influence interactions with enzymes, ultimately impacting the derivative's stability and duration of action.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.